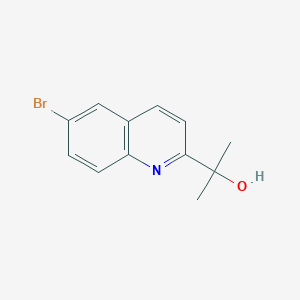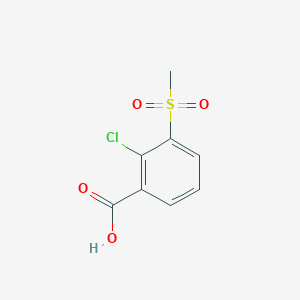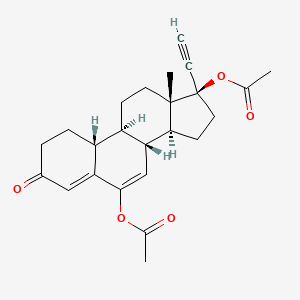
6-Dehydro-6-acetoxy Norethindrone Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Dehydro-6-acetoxy Norethindrone Acetate typically involves several steps, starting from 19-nor-4-androstenedione . The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are designed to be mild to minimize the formation of impurities and to ensure a high overall conversion rate . This method is suitable for industrial production due to its simplicity and efficiency .
Chemical Reactions Analysis
6-Dehydro-6-acetoxy Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the acetoxy group.
Hydrolysis: Acidic or basic conditions can hydrolyze the acetoxy group to yield the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Dehydro-6-acetoxy Norethindrone Acetate has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of hormonal contraceptives and treatments for gynecological disorders.
Industry: The compound is used in the pharmaceutical industry for the production of hormonal medications.
Mechanism of Action
The mechanism of action of 6-Dehydro-6-acetoxy Norethindrone Acetate involves its conversion to norethindrone in the body . Norethindrone acts as a progestin, which suppresses ovulation, thickens cervical mucus, and alters the endometrium to prevent pregnancy . It also interacts with hormone receptors in the body to regulate various physiological processes .
Comparison with Similar Compounds
6-Dehydro-6-acetoxy Norethindrone Acetate is similar to other norethindrone derivatives, such as:
Norethindrone Acetate: Used in hormonal contraceptives and hormone replacement therapy.
6,7-Dehydro Norethindrone Acetate: Another derivative with similar applications.
Norethindrone: The parent compound used in various hormonal treatments.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological properties and applications .
Properties
Molecular Formula |
C24H28O5 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C24H28O5/c1-5-24(29-15(3)26)11-9-21-19-13-22(28-14(2)25)20-12-16(27)6-7-17(20)18(19)8-10-23(21,24)4/h1,12-13,17-19,21H,6-11H2,2-4H3/t17-,18-,19-,21+,23+,24+/m1/s1 |
InChI Key |
PAMFBOWXTQLYHA-AXNSKHQBSA-N |
Isomeric SMILES |
CC(=O)OC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC(=O)OC1=CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


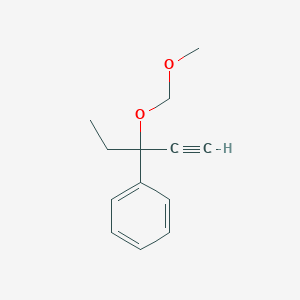

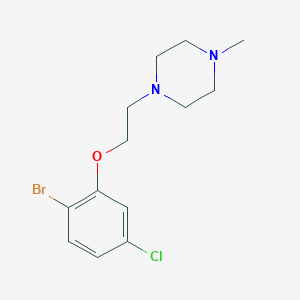
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


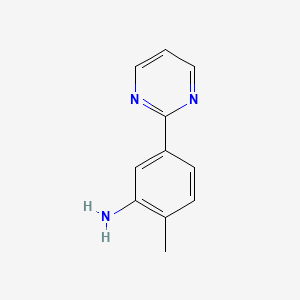
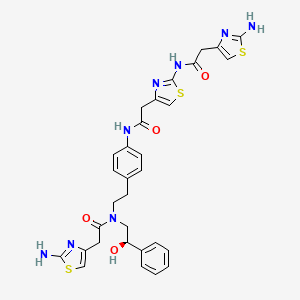

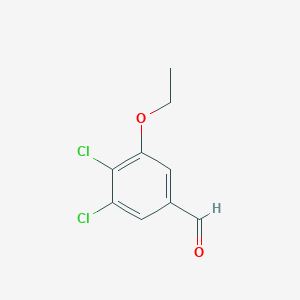
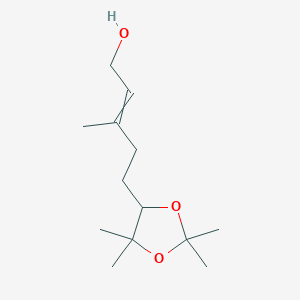
![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
